molecular formula C19H26ClNO6 B13389610 Naloxone HCl Dihydrate; Naloxone HCl 2H2O

Naloxone HCl Dihydrate; Naloxone HCl 2H2O

Cat. No.: B13389610
M. Wt: 399.9 g/mol
InChI Key: TXMZWEASFRBVKY-UHFFFAOYSA-N
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Description

Historical Context of Opioid Antagonist Discovery and Research

The journey toward the synthesis of naloxone (B1662785) is rooted in a nearly half-century-long quest for a "pure" opioid antidote. kinampark.comcambridge.org Early research, dating back to the early 20th century, was fraught with challenges, primarily the discovery of compounds with mixed or paradoxical properties. kinampark.comcambridge.org Researchers were stymied in their efforts to create a molecule that could effectively counteract the effects of opioids without producing its own opioid-like or other adverse effects. kinampark.comnih.gov

A significant, albeit imperfect, milestone was the development of nalorphine (B1233523) (N-allylnormorphine) in the 1940s. nih.govtaylorandfrancis.com Introduced clinically in 1954, nalorphine was the first opioid antagonist to see clinical use for reversing opioid-induced respiratory depression. taylorandfrancis.comwikipedia.org However, nalorphine was not a pure antagonist; it exhibited mixed agonist-antagonist properties. taylorandfrancis.comwikipedia.org While it could reverse the effects of other opioids, it also produced significant side effects of its own, including dysphoria, anxiety, and hallucinations, which limited its therapeutic utility. nih.govwikipedia.org This characteristic was attributed to its action as an antagonist at the µ-opioid receptor while acting as an agonist at the κ-opioid receptor. wikipedia.org These undesirable effects meant nalorphine was not an ideal candidate for treating opioid addiction. nih.gov

The scientific challenge lay in separating the antagonist effects from the agonist effects. The discovery of naloxone in 1960 by Jack Fishman and Mozes J. Lewenstein represented a pivotal breakthrough. nih.gov Patented in 1961 and approved by the U.S. Food and Drug Administration (FDA) in 1971, naloxone was identified as a "pure" antagonist, devoid of the psychotomimetic effects that plagued its predecessors like nalorphine and cyclazocine. nih.govnih.gov Animal studies demonstrated that naloxone was substantially more potent than nalorphine in counteracting respiratory depression without producing agonist effects. cambridge.org This discovery marked a crucial turning point, providing the scientific community with a tool that could effectively block opioid receptors without activating them. frontiersin.org

Evolution of Research Paradigms for Opioid Antagonists

The advent of naloxone as a pure opioid antagonist fundamentally shifted the research paradigm for these compounds. Initially, antagonists like nalorphine were used in "challenge tests" to determine opioid dependence, a practice that had punitive and surveillance aspects. nih.gov With naloxone, the focus evolved from detection to life-saving intervention.

The distinct pharmacological profile of naloxone, a competitive antagonist with no agonist activity, helped solidify the receptor theory of drug action. frontiersin.org It became the "gold standard" tool for defining opioid ligand activity and was instrumental in the definitive identification of opioid receptors in the early 1970s. frontiersin.org Research methodologies shifted towards utilizing naloxone to probe the endogenous opioid system, helping to understand its role in pain, addiction, and other physiological processes. unsw.edu.aubohrium.com

More recent research paradigms have been driven by public health needs and advancements in pharmaceutical technology. The focus has expanded to include:

New Delivery Systems: Recognizing the limitations of injectable formulations in community settings, research has led to the development of user-friendly intranasal sprays and autoinjectors. fda.gov

Translational Modeling: Researchers now develop comprehensive translational models that integrate pharmacokinetic and pharmacodynamic data. fda.gov These models help evaluate and predict the effectiveness of different naloxone dosing strategies against various opioids, including potent synthetic ones like fentanyl, thereby supporting medical product development and informing public health guidelines. fda.gov

Enhancing Antagonist Efficacy: Current research is exploring novel compounds that can work synergistically with naloxone. For instance, recent studies have identified a compound that, when co-administered, enhances naloxone's binding to opioid receptors, potentially making it more effective against powerful synthetic opioids while mitigating withdrawal symptoms. stanford.edu This represents a shift towards optimizing antagonist therapy at a molecular level.

This evolution reflects a move from a purely pharmacological and clinical research focus to a multidisciplinary approach that incorporates public health, harm reduction, and advanced molecular biology to address the ongoing opioid crisis.

Significance of Hydrated Forms in Pharmaceutical Science

In pharmaceutical science, the solid-state form of an active pharmaceutical ingredient (API) is of paramount importance as it can significantly influence the drug's performance and manufacturability. Many APIs can exist in various crystalline forms, including hydrated forms, where water molecules are incorporated into the crystal lattice in stoichiometric or non-stoichiometric ratios. kinampark.com

The state of hydration is a critical factor that can affect several key physicochemical properties of a drug substance:

Solubility and Dissolution Rate: Generally, the anhydrous form of a drug is more soluble than its hydrated form. kinampark.com Since the hydrate's crystal lattice includes strong bonds with water molecules, more energy is required to break these bonds during dissolution. This difference in solubility and dissolution rate can directly impact the bioavailability of the drug. kinampark.com

Stability: Hydrates can be more thermodynamically stable than their anhydrous counterparts under certain humidity and temperature conditions. kinampark.com Selecting the most stable form of an API is crucial to prevent unintended phase transformations during manufacturing and storage, which could alter the drug product's efficacy and safety profile. kinampark.com

Processability: The physical properties of a drug, such as its flowability and compressibility, can be affected by its hydration state. These properties are critical for the successful manufacturing of solid dosage forms like tablets.

Therefore, a thorough understanding and characterization of the hydrated forms of an API, such as Naloxone HCl Dihydrate, are essential during drug development. This knowledge allows for the selection of the optimal solid form and the implementation of appropriate controls during manufacturing and storage to ensure consistent product quality and performance. kinampark.com The dehydration of Naloxone HCl Dihydrate has been observed to result in an expansion of the crystal lattice's unit cell, a specific structural change that underscores the importance of controlling its hydration state. ru.nl

Research Data Tables

Table 1: Chemical and Physical Properties of Naloxone HCl Dihydrate

PropertyValue
Chemical Formula C₁₉H₂₁NO₄·HCl·2H₂O
Molecular Weight 399.9 g/mol nih.gov
Appearance White to slightly off-white crystalline powder
Solubility Soluble in water (50 mg/ml) sigmaaldrich.com
Crystal System Orthorhombic, space group P2₁2₁2₁ ru.nl
Unit Cell Parameters a = 7.833 Å, b = 13.185 Å, c = 18.569 Å ru.nl

Properties

IUPAC Name

4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;dihydrate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4.ClH.2H2O/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11;;;/h2-4,14,17,21,23H,1,5-10H2;1H;2*1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXMZWEASFRBVKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O.O.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis Methodologies of Naloxone Hcl Dihydrate

Precursor Compounds and Initial Synthetic Pathways

The primary starting material for the synthesis of naloxone (B1662785) is thebaine, an opiate alkaloid extracted from the poppy plant Papaver somniferum. acs.orggoogle.com The synthetic journey from thebaine to naloxone involves the formation of several key intermediates.

Chemical Transformations in the Synthesis of Naloxone Analogs

The conversion of thebaine to naloxone involves several key chemical reactions, each targeting a specific part of the molecule to build towards the final structure.

Oxidation and Reduction Steps

The initial and crucial step in the synthesis is the oxidation of thebaine to produce 14-hydroxycodeinone. google.comrsc.org This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in formic acid or peracetic acid in acetic acid. google.comgoogle.com One improved method utilizes the hydrochloride salt of thebaine in the oxidation step, which has been shown to provide 14-hydroxycodeinone in high yield and purity. rsc.org

Following the oxidation, the resulting α,β-unsaturated ketone, 14-hydroxycodeinone, undergoes reduction. rsc.orggoogle.com Catalytic hydrogenation is the most common method for this step, employing a noble metal catalyst, typically palladium on a support like charcoal (Pd/C) or barium sulfate (B86663) (Pd/BaSO₄), in the presence of hydrogen gas. google.comrsc.org The choice of solvent can influence the reaction's outcome; for instance, using methanol (B129727) as a solvent with a 5% Pd/BaSO₄ catalyst has been shown to prevent the formation of by-products like 14-hydroxydihydrocodeine. rsc.org

Reaction Step Starting Material Reagents and Conditions Product Yield Reference
OxidationThebaineHydrogen peroxide, formic acid14-Hydroxycodeinone75-80% rsc.org
Reduction14-Hydroxycodeinone5% Pd/BaSO₄, H₂, MethanolOxycodoneHigh rsc.org

Esterification and Demethylation Reactions

Subsequent to the initial oxidation and reduction, the synthesis proceeds with demethylation reactions at two key positions. The methyl ether at the C-3 position and the N-methyl group at the N-17 position must be removed to yield the core structure of naloxone.

The O-demethylation of the intermediate, oxycodone, to form oxymorphone is a critical step. wikipedia.orgchim.it Various reagents have been employed for this purpose, including boron tribromide (BBr₃). google.com Another method involves the use of a Brønsted acid-nucleophile combination, such as methanesulfonic acid and methionine, which has been shown to afford oxymorphone from oxycodone in a 76% yield. chim.it

The N-demethylation of oxymorphone to noroxymorphone (B159341) is considered a more challenging transformation. acs.org Traditional methods have utilized toxic reagents like cyanogen (B1215507) bromide. cdnsciencepub.com More modern and sustainable approaches have been developed, including electrochemical methods. acs.org One such method involves the anodic oxidation of the tertiary amine, leading to an intermediate that can be hydrolyzed to the secondary amine, noroxymorphone. Another approach involves the use of the Burgess reagent to mediate the N-demethylation of oxymorphone N-oxide. cdnsciencepub.com

Reaction Step Starting Material Reagents and Conditions Product Yield Reference
O-DemethylationOxycodoneMethanesulfonic acid, Methionine, 40°COxymorphone76% chim.it
O-Demethylation3-methyl naloxoneBoron tribromide, Toluene, 20°CNaloxoneNot specified google.com
N-DemethylationOxymorphoneElectrochemical oxidation followed by hydrolysisNoroxymorphoneGood

N-Allylation Reactions for Structural Derivatization

The final step in the formation of the naloxone molecule is the N-allylation of the noroxymorphone intermediate. cdnsciencepub.comchemicalbook.com This reaction introduces the characteristic allyl group at the nitrogen atom (N-17). This is typically achieved by reacting noroxymorphone with an allyl halide, such as allyl bromide, in the presence of a base. cdnsciencepub.comchemicalbook.com For instance, the reaction can be carried out using allyl bromide and triethylamine (B128534) in a mixture of N-methyl-2-pyrrolidone (NMP) and water at 70°C, affording naloxone in an 84% yield after purification. chemicalbook.com

Reaction Step Starting Material Reagents and Conditions Product Yield Reference
N-AllylationNoroxymorphoneAllyl bromide, Triethylamine, NMP/H₂O, 70°CNaloxone84% chemicalbook.com
N-AllylationCompound 4Chloropropene/Bromopropene/Iodopropylene, Sodium carbonate, Ethanol (B145695), 50°C3-methyl naloxoneNot specified google.com

Formation of Naloxone Free Base Intermediates

The N-allylation reaction yields naloxone in its free base form. google.comchemicalbook.com This intermediate is a solid that can be isolated and purified through techniques such as column chromatography. chemicalbook.com The naloxone free base is then converted into its hydrochloride dihydrate salt for pharmaceutical use. This is achieved by reacting the free base with hydrochloric acid in a suitable solvent system. google.comgoogle.com For example, the naloxone free base can be dissolved in absolute ethanol with boric acid, followed by the slow addition of hydrochloric acid to precipitate naloxone hydrochloride as its dihydrate form, with yields reported to be around 90-93%. google.com The final product is then typically purified by recrystallization. google.com

Solid State Chemistry and Structural Characterization of Naloxone Hcl Dihydrate

Crystalline Forms and Polymorphs of Naloxone (B1662785) Hydrochloride.ingentaconnect.comgoogle.com

Naloxone hydrochloride can exist in various solid forms, including multiple polymorphic and amorphous states. ingentaconnect.com The specific crystalline form adopted is influenced by the conditions of crystallization, such as the solvent system, temperature, and cooling rate. google.com These different forms can exhibit variations in physical properties like solubility and stability. google.com Research has identified at least two polymorphic forms and one amorphous form of naloxone hydrochloride, which can interconvert depending on experimental conditions, particularly the absorption or loss of water. ingentaconnect.com

The dihydrate form of naloxone hydrochloride, designated as NALOXC01 in the Cambridge Structural Database, possesses a well-defined crystal structure. kinampark.com

Crystallographic studies have unequivocally determined that Naloxone Hydrochloride Dihydrate crystallizes in the orthorhombic space group P212121. kinampark.comru.nlsmolecule.com This space group is characterized by three twofold screw axes, which are mutually perpendicular. nih.govrcsb.orgscience.gov

The unit cell is the fundamental repeating unit of a crystal lattice. For Naloxone Hydrochloride Dihydrate, the dimensions of this orthorhombic unit cell have been precisely measured using single-crystal X-ray diffraction. The lattice parameters are reported as:

a = 7.769(3) Å

b = 13.234(5) Å

c = 18.492(7) Å

Unit cell volume = 1901.254 ų smolecule.com

These parameters define the size and shape of the repeating unit in the crystal.

The crystal structure of Naloxone HCl Dihydrate differs significantly from its anhydrous (water-free) form. While both the dihydrate and the anhydrous forms crystallize in the orthorhombic space group P212121, the removal of water molecules leads to an anisotropic shrinkage of the unit cell. ru.nl

In the anhydrous structure, one-dimensional chains are formed through hydrogen bonds between the protonated naloxone molecules and the chloride ions. kinampark.com In contrast, the dihydrate form exhibits a more complex, three-dimensional network stabilized by hydrogen bonding involving the naloxone cation, the chloride anion, and the two water molecules. kinampark.com This indicates that the water molecules are integral to maintaining the three-dimensional stability of the dihydrate's crystal lattice. kinampark.com Other hydrate (B1144303) forms of related compounds, such as naltrexone (B1662487) hydrochloride, also demonstrate how the degree of hydration can lead to different polymorphic forms with distinct crystal packing and stability. kinampark.com

Naloxone Hydrochloride Dihydrate (NALOXC01) Crystal System.

Hydrogen Bonding Networks within Naloxone HCl Dihydrate Crystal Lattice.kinampark.comkinampark.comru.nl

The water molecules in the dihydrate structure are not merely occupying voids; they are fundamental to the crystal's architecture. kinampark.com They act as bridges, connecting different components of the crystal lattice through hydrogen bonds. kinampark.comru.nl One water molecule is described as being more loosely attached within channels in the structure, while the other is considered an integral and supporting part of the structural framework. kinampark.com This extensive hydrogen-bonding network, facilitated by the water molecules, creates a stable three-dimensional structure, in contrast to the one-dimensional chains seen in the anhydrous form. kinampark.com The chloride ion also actively participates in this network, showing a preference for hydrogen bonding with water molecules over the nitrogen atom of the naloxone molecule. ru.nl

Influence of Chloride Counterion on Structural Properties

The chloride counterion plays a crucial role in defining the crystal structure of Naloxone HCl Dihydrate. In the hydrated form, the naloxone, hydrochloride, and water molecules create a three-dimensional network stabilized by hydrogen bonding. doi.org Within this network, the chloride ion is an active participant, consistently taking part in hydrogen bonding. researchgate.netresearchgate.net It displays a preference for bridging to water molecules rather than to the nitrogen atom of the naloxone molecule. researchgate.netresearchgate.net The presence of counterions like chloride, along with water molecules, tends to generate structures with higher-dimensional hydrogen bonding networks compared to the corresponding anhydrous or free base forms. researchgate.net In the anhydrous phase, which is formed upon dehydration, the structural arrangement changes significantly. The protonated naloxone and the chloride ions form one-dimensional chains through hydrogen bonds, resulting in a channel-like structure. doi.org

Hydration and Dehydration Behavior Studies

The hydration and dehydration processes of Naloxone HCl Dihydrate are complex and have been elucidated through various analytical techniques, including thermal analysis and dynamic vapor sorption (DVS) experiments. smolecule.com DVS studies show that the compound forms a stoichiometric dihydrate, with water sorption isotherms demonstrating that the material sorbs approximately 9.6% of its dry weight in water vapor, which corresponds to about 1.9 water molecules per molecule of naloxone hydrochloride. smolecule.com The dihydrate is the thermodynamically stable form under ambient temperature and humidity conditions. smolecule.com

Thermogravimetric analysis (TGA) indicates that dehydration involves a stepwise removal of water molecules from the crystal lattice. smolecule.com Under controlled conditions of 0% relative humidity and 60°C, the dihydrate loses approximately 9% of its original weight, signifying the complete removal of both water molecules to form the anhydrous phase. smolecule.com Studies combining techniques like hot-humidity stage X-ray powder diffraction, microscopy, and differential scanning calorimetry have provided a detailed understanding of these conversion processes. researchgate.netru.nl

A remarkable and counterintuitive phenomenon is observed during the dehydration of Naloxone HCl Dihydrate. Unlike many hydrated crystals that contract upon water loss, the dehydration of Naloxone HCl Dihydrate results in a significant expansion of the unit cell. doi.orgresearchgate.netru.nl Upon conversion to the anhydrous form, the unit cell volume increases by approximately 4.9%, while the density decreases by 13.3%. doi.org This expansion reflects an increased "porosity" in the anhydrous crystal structure. doi.org This behavior is in stark contrast to the structurally related compound naltrexone hydrochloride, whose tetrahydrate form shows a significant shrinkage of its unit cell upon dehydration. researchgate.netru.nl Despite the expansion, the dehydration process for Naloxone HCl Dihydrate does not cause a change in the crystal system's symmetry, which remains in the orthorhombic space group P212121 for both the hydrate and anhydrate forms. researchgate.netru.nl

Table 1: Unit Cell Volume Changes Upon Dehydration

Compound Hydration State Unit Cell Volume Change Reference
Naloxone HCl Dihydrate → Anhydrate +4.9% (Expansion) doi.org

The hydration-dehydration process for Naloxone HCl is reversible. ru.nl Hot-humidity stage X-ray powder diffraction experiments have demonstrated a complete and reversible conversion between the dihydrate and the anhydrate forms. ru.nl To study dehydration, samples were heated at 0% relative humidity, with a complete conversion to the anhydrate form observed at 75°C. ru.nl The reverse process, the hydration of the anhydrate to the dihydrate form, was studied by exposing the anhydrate to 40°C and 80% relative humidity. ru.nl This study revealed that the conversion back to the dihydrate proceeds through the formation of an intermediate amorphous form. ru.nl

Advanced Diffraction Techniques for Structural Elucidation

X-ray Powder Diffraction (XRPD) is a fundamental technique for the solid-state characterization of Naloxone HCl Dihydrate. It has been widely used for phase identification and for determining the crystal structures of its various forms, particularly the anhydrous form, where growing single crystals can be challenging. doi.orgkinampark.comnih.gov High-resolution laboratory XRPD data has been successfully used for the ab initio crystal structure determination of anhydrous naloxone hydrochloride. doi.orgnih.gov

Furthermore, dynamic XRPD techniques, such as hot-humidity stage XRPD, have been instrumental in studying the kinetics and mechanisms of hydration and dehydration. researchgate.netru.nl These studies allow for real-time monitoring of phase transitions under controlled temperature and humidity, revealing the reversible nature of the dihydrate-anhydrate conversion and the formation of an amorphous intermediate during rehydration. ru.nl XRPD is also routinely used for phase analysis in formulation studies to confirm the crystalline or amorphous nature of the compound. nih.gov

While XRPD is powerful for structure determination from powders, single-crystal X-ray diffraction provides the most precise and unambiguous determination of the atomic arrangement within the crystal lattice. The first single-crystal X-ray data for Naloxone HCl Dihydrate were reported in 1975. researchgate.netacs.orgnih.gov At least three single-crystal structure determinations of the hydrochloride salt have been described in the literature. researchgate.netacs.orgnih.gov This technique yields detailed information on bond lengths, bond angles, and the intricate three-dimensional network of hydrogen bonds involving the naloxone molecule, the chloride ion, and the water molecules of hydration, which is fundamental to understanding its solid-state properties. doi.org

Table 2: List of Compounds

Compound Name Synonym(s)
Naloxone HCl Dihydrate Naloxone HCl 2H2O

Molecular Interactions and Mechanism of Action of Naloxone

Opioid Receptor Binding Kinetics and Affinity Profiles

Naloxone (B1662785) demonstrates a broad-spectrum, high-affinity binding to the three major types of opioid receptors: mu (μ), delta (δ), and kappa (κ). This non-selective profile is crucial to its efficacy in reversing overdoses caused by a wide range of opioid agonists. The binding affinity, often expressed as the inhibition constant (Ki) or the dissociation constant (Kd), quantifies the strength of the interaction between naloxone and the receptor. A lower value indicates a higher affinity.

Naloxone exhibits its highest affinity for the μ-opioid receptor (MOR), the primary target for most clinically used and illicit opioids such as morphine, heroin, and fentanyl. hhs.govnih.gov This high affinity allows naloxone to effectively compete with and displace these agonists from the MOR, thereby reversing life-threatening respiratory depression, which is predominantly mediated by this receptor. nih.govuniversiteitleiden.nl Studies have reported the binding affinity of naloxone to the MOR to be approximately 1 nM. nih.gov This strong interaction is fundamental to its role as a life-saving intervention in opioid overdose scenarios.

While its affinity for the MOR is most pronounced, naloxone also binds with significant, albeit lower, affinity to the δ-opioid (DOR) and κ-opioid receptors (KOR). nih.gov This broader receptor interaction contributes to its ability to counteract the diverse effects of various opioids that may also act on these receptor subtypes. The competitive antagonism at DOR and KOR helps in reversing a wider range of opioid effects beyond just respiratory depression.

Interactive Data Table: Naloxone Binding Affinity at Opioid Receptors

Receptor SubtypeBinding Affinity (Ki/Kd) (nM)
μ-Opioid Receptor (MOR)~1.0
κ-Opioid Receptor (KOR)11.3 - 18.75
δ-Opioid Receptor (DOR)Data varies, generally lower affinity than MOR and KOR

Note: The binding affinity values can vary between different studies and experimental conditions.

In contrast to its high affinity for the classical opioid receptors, naloxone shows negligible affinity for the nociceptin/orphanin FQ (NOP) receptor, the fourth member of the opioid receptor family. nih.govnih.gov The NOP receptor and its endogenous ligand, nociceptin, constitute a distinct signaling system. The insensitivity of the NOP receptor to naloxone highlights the pharmacological specificity of naloxone for the MOR, DOR, and KOR. nih.gov

Competitive Antagonism at Opioid Receptor Sites

Naloxone functions as a competitive antagonist, meaning it binds to the same receptor sites as opioid agonists but does not activate the receptor. hhs.govanesthesiologydfw.combiocrick.comyoutube.com Because of its high affinity, naloxone can effectively displace agonist molecules from the receptors. anesthesiologydfw.comyoutube.com This displacement blocks the downstream signaling pathways that are normally initiated by agonist binding, leading to a rapid reversal of the opioid's effects. anesthesiologydfw.com The competitive nature of this antagonism means that the effects of naloxone can be overcome by a sufficiently high concentration of an opioid agonist.

Characterization of Inverse Agonism at μ-Opioid Receptors

Beyond its role as a simple competitive antagonist, naloxone has also been characterized as an inverse agonist at the μ-opioid receptor. nih.govdrugbank.com While a neutral antagonist simply blocks the receptor, an inverse agonist can reduce the basal or constitutive activity of the receptor, even in the absence of an agonist. This property means that naloxone can actively suppress the signaling of the MOR below its baseline level, which may contribute to the rapid and sometimes intense precipitation of withdrawal symptoms in individuals with physical opioid dependence.

Molecular-Level Mechanisms of Opioid Receptor Displacement

The ability of naloxone to displace opioids from their receptors is a dynamic process governed by its structural properties and binding kinetics. nih.gov Naloxone possesses a molecular structure that allows it to fit into the binding pocket of the opioid receptors with high affinity. johnshopkins.edu However, subtle differences in its chemical structure compared to opioid agonists prevent it from inducing the conformational change in the receptor that is necessary for activation. johnshopkins.edu

The displacement process is rapid, with naloxone quickly occupying the receptor sites. nih.gov The rate of association and dissociation of naloxone from the receptor is a key factor in its pharmacodynamic profile. Its relatively fast receptor kinetics contribute to its rapid onset of action in reversing an overdose. nih.gov The molecular mechanism involves naloxone competing for and occupying the receptor's binding site, thereby physically preventing the agonist from binding and initiating a signal. anesthesiologydfw.com

Interaction with Endogenous Opioid Systems

The human body possesses an endogenous opioid system that plays a crucial role in modulating pain, stress, and mood. This system comprises endogenous opioid peptides, such as endorphins and enkephalins, and their corresponding opioid receptors. nih.gov Naloxone HCl Dihydrate exerts its pharmacological effects by directly interacting with this native system as a competitive antagonist. wikipedia.org

Naloxone functions by binding to the same opioid receptors as endogenous peptides but does so without activating them. wikipedia.orgyoutube.com Its mechanism involves competing with and displacing endogenous opioids from these receptor sites, thereby blocking their physiological actions. wikipedia.orgwikipedia.orgmedlineplus.gov The body's naturally produced opioids, known as endorphins, are responsible for calming the body during stress and are involved in producing feelings of pleasure and pain relief. nih.govmedlineplus.gov By occupying the opioid receptors, naloxone effectively prevents endorphins from binding and exerting their natural pain-lowering and mood-regulating effects. nih.govwikipedia.orgdrugs.com

There are three primary types of opioid receptors distributed throughout the central and peripheral nervous systems: mu (μ), kappa (κ), and delta (δ). Naloxone is characterized as a non-selective antagonist, meaning it can bind to all three of these receptor subtypes. wikipedia.orgwikipedia.org However, it does not bind to them with equal strength. Research indicates that naloxone has the highest affinity for the μ-opioid receptor (MOR), a significant affinity for the κ-opioid receptor (KOR), and a comparatively lower affinity for the δ-opioid receptor (DOR). hhs.govnih.gov This preferential binding hierarchy is central to its mechanism of action. hhs.govdrugbank.com

The binding affinity of naloxone to these receptors has been quantified in various studies. This affinity is often expressed by the inhibition constant (Ki) or the dissociation constant (KD), where a lower value indicates a higher binding affinity.

Opioid Receptor SubtypeBinding Affinity Constant (KD)Reference
Mu (μ)3.9 nM nih.gov
Kappa (κ)16 nM nih.gov
Delta (δ)95 nM nih.gov

This table displays the dissociation constants (KD) for naloxone at the three major opioid receptor subtypes as reported in mammalian receptor binding assays. A lower KD value signifies a stronger binding affinity.

The blockade of endogenous opioid neurotransmission by naloxone leads to measurable physiological changes. For example, studies have shown that by blocking the natural opioid response, naloxone can inhibit conditioned hypoalgesia (a learned reduction in pain sensitivity) and lead to more sustained responses to painful stimuli. nih.gov This occurs because the pain-inhibitory circuits involving opioid-rich areas are blocked by the antagonist. nih.gov

From a molecular signaling perspective, opioid receptors are G protein-coupled receptors (GPCRs). nih.gov When an agonist (like an endorphin) binds, it triggers a cascade of intracellular events, including the inhibition of the enzyme adenylate cyclase, which reduces the levels of cyclic AMP (cAMP). As a competitive antagonist, naloxone binds to the receptor but does not initiate this signaling cascade. Instead, it prevents the inhibition of adenylate cyclase, allowing for the continued production of cAMP from ATP, which can increase the excitability of pain-transmission neurons. Furthermore, the displacement of opioids from the μ-receptor by naloxone can lead to a rapid decrease in the release of dopamine, a neurotransmitter associated with pleasure and reward. nih.gov

While naloxone is often described as having little to no pharmacological effect in individuals not exposed to exogenous opioids, its interaction with the endogenous system can be complex. hhs.govdrugbank.com Some research suggests that under specific conditions, naloxone may paradoxically induce the release of endogenous opioid agonists. nih.gov This may occur through the antagonism of presynaptic inhibitory opioid autoreceptors that normally regulate the release of these endogenous peptides. nih.gov

Metabolism and Biotransformation Pathways of Naloxone

Primary Metabolic Sites and Contributing Organs

Naloxone (B1662785) is subject to significant first-pass metabolism, with the liver being the principal organ responsible for its biotransformation. nih.govwikipedia.org The metabolic processes within the liver, primarily conjugation reactions, account for the majority of naloxone's clearance from the body. nih.govhhs.gov

In addition to the liver, research indicates that other tissues contribute to naloxone metabolism. The intestine has been identified as a site of glucuronidation, indicating that metabolism can begin even before the compound reaches systemic circulation. nih.gov Furthermore, in vitro studies using human brain tissue have demonstrated the capacity for glucuronide conjugation, suggesting that localized metabolism may occur within the central nervous system. nih.gov

Organ Metabolic Role Primary Pathway
LiverPrimary site of metabolismGlucuronide Conjugation
IntestineContributes to pre-systemic metabolismGlucuronide Conjugation
BrainPotential for localized metabolism (in vitro)Glucuronide Conjugation

Major Metabolic Pathways

The metabolism of naloxone proceeds via several routes. The most significant of these is glucuronide conjugation. nih.govhhs.govdrugbank.com Other notable pathways include the reduction of the 6-keto group and N-dealkylation. hhs.govdrugbank.com These transformations result in metabolites with altered pharmacological activity and increased polarity, facilitating their elimination from the body, primarily through urine. wikipedia.orghhs.gov

Glucuronide Conjugation

Direct conjugation with glucuronic acid is the main metabolic fate of naloxone. nih.govhhs.gov This process, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, predominantly occurs in the liver. nih.govwikipedia.org This pathway is highly efficient, contributing significantly to the rapid clearance of the drug. nih.gov

The primary product of this conjugation pathway is naloxone-3-glucuronide (B1512897) (N3G). wikipedia.orghhs.gov This compound is the major metabolite of naloxone found in plasma and urine. wikipedia.orgnih.gov The formation of N3G involves the attachment of a glucuronic acid moiety to the 3-hydroxyl group of the naloxone molecule. nih.govdrugbank.com Naloxone-3-glucuronide is considered to be pharmacologically inactive. nih.gov

Identification of Other Metabolites

While naloxone-3-glucuronide is the most abundant metabolite, other biotransformation products have been identified. nih.gov These minor metabolites are formed through alternative pathways, including reduction and N-dealkylation. hhs.gov

6β-Naloxol and its Glucuronide

Naloxone can undergo reduction of its 6-keto group, leading to the formation of two stereoisomers: α-naloxol and β-naloxol. hhs.govwikipedia.org 6β-Naloxol is recognized as an active metabolite, although it is less potent than the parent compound, naloxone. labscoop.comcaymanchem.com This metabolite, like naloxone itself, can also undergo glucuronide conjugation prior to excretion. oup.com

Metabolite Formation Pathway Pharmacological Activity
6β-NaloxolReduction of 6-keto groupActive (less potent than naloxone)
α-NaloxolReduction of 6-keto groupHuman metabolite

Nornaloxone (Noroxymorphone) Formation

Another metabolic pathway for naloxone is N-dealkylation, which involves the removal of the N-allyl group. hhs.govdrugbank.com This process results in the formation of nornaloxone, also known as noroxymorphone (B159341). oup.comnih.govresearchgate.net In vitro studies have implicated cytochrome P450 enzymes, specifically CYP3A4, CYP2C19, and CYP2C18, in the formation of this metabolite. oup.comnih.gov Nornaloxone can also be conjugated before its elimination in the urine. oup.com

Enzymatic Systems Involved in Naloxone Biotransformation

The biotransformation of naloxone is a multifaceted process involving several key enzymatic systems. These enzymes convert naloxone into more water-soluble metabolites, facilitating its excretion from the body. The primary pathways are glucuronide conjugation and keto-reduction, with N-dealkylation occurring to a lesser extent.

UDP-Glucuronosyltransferases (UGTs): The most significant metabolic pathway for naloxone is glucuronidation, which is the conjugation of naloxone with glucuronic acid. nih.gov This reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, leading to the formation of the major, pharmacologically inactive metabolite, naloxone-3-glucuronide (N3G). nih.govresearchgate.net Specific in vitro studies utilizing recombinant human UGTs have identified UGT2B7 as the primary isoform responsible for naloxone glucuronidation. researchgate.net

Oxidoreductases: Another important biotransformation pathway is the reduction of the 6-keto group of the naloxone molecule. nih.gov This reaction is catalyzed by NADPH-dependent oxidoreductases, also referred to as keto reductases, which are found in the soluble fraction (cytosol) of liver homogenates. nih.govoclc.org These enzymes exhibit stereoselectivity, meaning they produce different stereoisomers of the metabolite, naloxol. Studies have shown that the specific reductases and the resulting stereoisomers can differ between species. For instance, enzymes in chicken liver primarily produce 6α-naloxol, whereas rabbit liver enzymes yield 6β-naloxol, indicating that distinct enzymes are responsible for the reduction in these species. nih.gov

Cytochrome P450 (CYP) System: N-dealkylation, the removal of the allyl group from the nitrogen atom, represents a minor metabolic pathway for naloxone. nih.gov While the specific cytochrome P450 (CYP) isoforms involved in naloxone's N-dealkylation are not as extensively characterized as the UGT enzymes, this system is generally responsible for such reactions in drug metabolism. foodsafety.institute

Carboxylesterases (CES): In the context of preclinical drug development, novel prodrugs of naloxone have been designed to extend its duration of action. The bioactivation of these prodrugs relies on other enzymatic systems. For example, a specific naloxone prodrug, AG10-L-E2-Naloxone, was found to be selectively hydrolyzed and activated by the carboxylesterase 2 (CES2) enzyme in in vitro studies. nih.govnih.gov

Preclinical In Vitro Metabolism Studies

A variety of preclinical in vitro models have been employed to investigate the metabolic pathways of naloxone and identify the enzymes involved. These studies are crucial for understanding the drug's pharmacokinetic profile.

In Vitro Glucuronidation Studies:

Liver Microsomes: The glucuronidation of naloxone has been extensively studied using liver microsomes from humans and various animal species, such as rats. nih.gov These studies consistently demonstrate that glucuronidation is a rapid and major metabolic route. nih.govnih.gov By comparing the Vmax/Km ratios (a measure of intrinsic enzyme activity) in rat liver and intestinal microsomes, it was found that the liver has a substantially higher capacity for naloxone glucuronidation. nih.gov

Recombinant Human UGTs: To pinpoint the specific enzymes responsible for conjugation, studies have used panels of recombinant human UGT isoforms expressed in cell lines. These experiments have definitively shown that UGT2B7 is the main enzyme mediating the formation of naloxone-3-glucuronide. researchgate.net

Table 1: In Vitro Glucuronidation of Naloxone and Other Opioids in Rat Microsomes This table is based on comparative data and illustrates the relative intrinsic enzyme activity for glucuronidation.

Compound Tissue Vmax/Km Ratio (Intrinsic Activity) Rank
Morphine Liver Low
Naloxone Liver Medium
Buprenorphine Liver High
Morphine Intestine Low
Naloxone Intestine Medium

In Vitro Keto Reduction Studies:

Liver Cytosol: The enzymes responsible for the keto reduction of naloxone are located in the liver cytosol. nih.gov Preclinical studies using the soluble fraction of liver homogenates from chickens and rabbits have been critical in characterizing these enzymes. nih.govoclc.org These studies established that the reductases are NADPH-dependent. nih.govoclc.org Furthermore, differential sensitivity to inhibitors like morphine and ketamine between the chicken and rabbit enzymes confirmed that they are distinct proteins, which accounts for the different stereoisomeric products (6α-naloxol and 6β-naloxol) formed in these species. nih.gov

Table 2: Characterization of Naloxone-Reducing Enzymes in Animal Liver Cytosol This table summarizes findings from studies on the stereoselective reduction of naloxone.

Feature Chicken Liver Enzyme Rabbit Liver Enzyme
Primary Metabolite 6α-naloxol 6β-naloxol
Cofactor Requirement NADPH NADPH
Ammonium (B1175870) Sulfate (B86663) Precipitation 60-70% saturation 50-60% saturation
Inhibition by Morphine Less sensitive More sensitive

| Inhibition by Ketamine | More sensitive | Less sensitive |

In Vitro Prodrug Activation Studies:

Recombinant Human Carboxylesterases: For novel naloxone prodrugs, in vitro studies with recombinant human carboxylesterases (CES1 and CES2) were conducted. These experiments demonstrated that a specific prodrug, AG10-L-E2-Naloxone, is a selective substrate for CES2, which bioactivates it to release naloxone. nih.gov

Stability and Degradation Pathways of Naloxone Hcl Dihydrate

Forced Degradation Studies under Stress Conditions

Forced degradation, or stress testing, is a critical process in pharmaceutical development to understand the intrinsic stability of a drug substance. dergipark.org.tr These studies involve subjecting the compound to conditions more severe than accelerated stability testing to provoke degradation, thereby identifying potential degradation products and elucidating degradation pathways. dergipark.org.trlupinepublishers.com This information is instrumental in developing stability-indicating analytical methods and determining appropriate storage conditions. dergipark.org.tr Naloxone (B1662785) HCl has been subjected to various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic stress, to assess its chemical behavior. lupinepublishers.comjapsonline.com

Studies on the acidic degradation of Naloxone HCl have shown varied results depending on the specific conditions. In one study, Naloxone was found to be highly stable under acidic conditions. lupinepublishers.com However, other research has successfully used acidic stress to enrich certain degradation impurities. japsonline.comjapsonline.com When subjected to 1 N HCl for seven days, two primary degradation impurities were formed at levels of 2.14% and 4.64%, respectively. japsonline.com These impurities were also observed to increase gradually under accelerated stability conditions of 40°C and 75% relative humidity (RH). japsonline.comjapsonline.com This suggests that while the molecule may be relatively stable, acidic environments can promote the formation of specific acid-borne oxidative impurities. japsonline.com

Oxidative stress is a significant pathway for Naloxone degradation, generating a majority of the observed impurities. whiterose.ac.ukwhiterose.ac.uk Studies have shown that exposure to oxidative media leads to a diverse array of degradation products. whiterose.ac.ukacs.org Common oxidative stressors used in studies include hydrogen peroxide (H2O2). lupinepublishers.com The resulting impurities are often oxidation products such as alcohols, carboxylic acids, lactones, and alpha-hydroxy ketones. whiterose.ac.ukwhiterose.ac.uk

Specific oxidative degradants have been identified, including products of benzylic oxidation at the C10 position, which yields 10-α-hydroxynaloxone. whiterose.ac.ukresearchgate.net Further oxidation of this alcohol can produce the corresponding 10-keto analog. researchgate.net Another common reaction is the oxidation of the basic nitrogen atom to form Naloxone N-oxide. whiterose.ac.uk In some cases, oxidative cleavage of the cyclohexanone (B45756) ring can occur, leading to the formation of a di-carboxylic acid, referred to as "Degradant E". nih.gov In one comprehensive analysis of a combination drug product, 15 distinct degradants of naloxone were identified, all resulting from oxidation. acs.org

Naloxone HCl generally exhibits good thermal stability, particularly in the absence of other stress factors like oxygen. resilient.bionih.gov One study subjected naloxone hydrochloride ampoules to heat cycles of 80°C for 8 hours followed by 16 hours at room temperature for up to 28 days. The results showed no significant changes in the drug concentration compared to samples stored at room temperature. nih.gov Another investigation involving heat cycling naloxone ampoules between 80°C and room temperature for 30 days also found minimal degradation. resilient.bio

However, the presence of oxygen appears to be a crucial factor in thermal degradation. An older study demonstrated significant degradation when the drug was exposed to temperatures between 50°C and 70°C for 30 days in the open, exposed to oxygen. resilient.bio This suggests that oxidation is the primary culprit for heat-related degradation. resilient.bio The compound also remains stable through freeze-thaw cycles (-20°C to 4°C). nih.gov

Naloxone hydrochloride is known to be a photosensitive compound, and exposure to light is a key degradation pathway. researchgate.net The stability of Naloxone is directly related to the amount of light it is exposed to. researchgate.netresearchgate.net Studies quantifying this degradation found that over 192 hours at room temperature, naloxone solutions exposed to artificial light degraded by up to 5.26%. researchgate.net When exposed to direct sunlight for the same duration, the degradation was significantly more pronounced, reaching up to 15.08%. researchgate.netresearchgate.net The appearance of degradant peaks in HPLC chromatograms corresponds with the loss of the parent Naloxone HCl. researchgate.net This highlights the need for Naloxone solutions to be protected from light. researchgate.net

Identification and Structural Characterization of Degradation Products

The identification of degradation products is achieved using various analytical techniques, including gradient reverse-phase HPLC, liquid chromatography-tandem mass spectrometry (LC-MS/MS), preparative HPLC for isolation, and nuclear magnetic resonance (NMR) for structural elucidation. japsonline.comjapsonline.com

Two major impurities, predominantly formed under acidic and accelerated stability conditions, have been isolated and characterized. japsonline.comjapsonline.com

Degradation Impurity-I was identified as (4R,4aS,7aR,12bS)-3-allyl-4a,9-dihydroxy-2,3,4,4a,5,6-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7(7aH)-one. Its protonated molecular ion peak appears at m/z 342.1, which is 14 atomic mass units (amu) more than Naloxone, with an elemental composition of C19H20NO5. japsonline.comjapsonline.com

Degradation Impurity-II was identified as (4bS,5R,8aS,9R)-11-allyl-3,4,5,8a-tetrahydroxy-8,8a,9,10-tetrahydro-5H-9,4b-(epiminoethano)phenanthrene-6,7-dione. This compound shows a protonated molecular ion peak at m/z 360.2, which is 32 amu more than Naloxone, corresponding to an elemental composition of C19H22NO6. japsonline.com

Other identified degradation products include:

Nornaloxone (Noroxymorphone): This degradant, formed via deallylation, has been detected in small amounts (<1%) in older samples. researchgate.netresearchgate.net

10-α-hydroxynaloxone: A product of benzylic oxidation. whiterose.ac.uk

Naloxone N-Oxide: Results from the oxidation of the nitrogen atom. whiterose.ac.uk

2,2'-bisnaloxone: A potential degradation impurity, though it was not detected in a study of expired products. nih.govwmpllc.org

"Degradant E": A diacid formed from the oxidative cleavage of the C6-C7 bond in the cyclohexanone ring. nih.gov

Formation and Quantification of Nornaloxone

Nornaloxone is a recognized degradation product of Naloxone. researchgate.net Its formation can occur over long-term storage, and its presence has been detected in aged samples of naloxone products. researchgate.net While the precise chemical pathway for its formation as a degradant in finished products is complex, studies have identified it as a notable impurity. researchgate.net In quality assessment studies of expired naloxone products, Nornaloxone has been detected, though typically at low levels. researchgate.net For instance, in an analysis of samples stored for nearly 30 years, Nornaloxone was detected but at levels less than 1%. researchgate.net

The quantification of Nornaloxone, both as a metabolite and a potential impurity, is critical for ensuring the quality and safety of Naloxone HCl Dihydrate preparations. Highly sensitive and specific analytical methods have been developed for this purpose. A common technique involves high-performance liquid chromatography coupled with electrospray ionization-tandem mass spectrometry (HPLC-ESI-MS/MS). nih.govresearchgate.net This method allows for the accurate measurement of both naloxone and nornaloxone in various matrices. nih.gov The process typically uses a solid-phase extraction for sample clean-up, followed by chromatographic separation and detection by the mass spectrometer, which can provide precise quantification even at very low concentrations. nih.govresearchgate.net

In metabolic studies, which can inform potential degradation pathways, the formation of Nornaloxone from Naloxone has been observed in the presence of certain cytochrome P450 enzymes, specifically P450s 2C18, 2C19, and 3A4. nih.gov

Long-Term Stability Assessment of Naloxone HCl Dihydrate

Naloxone HCl Dihydrate has demonstrated significant chemical stability over extended periods, often well beyond its labeled expiration date. researchgate.netnih.govwmpllc.orgnih.gov Multiple studies assessing the potency of aged and expired naloxone injection and nasal spray products have found that the active pharmaceutical ingredient remains within the acceptable limits defined by the United States Pharmacopeia (USP), which is typically 90% to 110% of the labeled amount. nih.govwmpllc.org

One comprehensive quality assessment of expired naloxone products found that most tested samples, including those stored for almost 30 years, contained more than 90% of the labeled naloxone content. researchgate.netnih.gov The degradation of naloxone was observed to be slow and generally correlated with the length of storage time. researchgate.net Another study evaluating expired naloxone nasal sprays and injections stored at room temperature for 6 to 19 months past their expiration dates found the mean potency to be 102.8% and 106.0%, respectively. nih.govwmpllc.orgsciencedaily.com

Accelerated stability studies, which expose the product to harsher conditions to predict long-term stability, also provide insight. In one study, unspecified degradation impurities were observed to form when Naloxone HCl injection was stored under accelerated conditions of 40°C and 75% relative humidity for six months. japsonline.com Conversely, other studies simulating non-standard storage conditions, such as exposure to heat (up to 80°C) and freeze-thaw cycles (between -20°C and 4°C), found that Naloxone HCl remained chemically stable for at least 28 days. nih.govuwaterloo.caresearchgate.net

Regulatory data also supports the long-term stability of the active substance, with stability data demonstrating its integrity for up to 60 months, leading to an approved re-test period of four years. geneesmiddeleninformatiebank.nl

Study ConditionsDurationKey FindingsReference
Expired products (various)Up to 30 yearsMost samples retained >90% of labeled naloxone. Slow degradation correlated with storage time. researchgate.netnih.gov
Expired Nasal Spray & Injection6-19 months post-expirationMean potency was 102.8% (nasal spray) and 106.0% (injection). No significant impurities detected. nih.govwmpllc.orgsciencedaily.com
Accelerated Stability6 months at 40°C / 75% RHFormation of unspecified degradation impurities observed. japsonline.com
Heat Cycling28 days (8 hrs at 80°C, 16 hrs at room temp)No change in drug concentration; remained chemically stable. nih.govuwaterloo.caresearchgate.net
Freeze-Thaw Cycling28 days (16 hrs at -20°C, 8 hrs at 4°C)No change in drug concentration; remained chemically stable. nih.govuwaterloo.caresearchgate.net
Manufacturer Stability Data60 monthsDemonstrated stability, granting a 4-year re-test period. geneesmiddeleninformatiebank.nl

Influence of Hydration State on Chemical Stability

Naloxone hydrochloride exists in both dihydrate and anhydrate crystalline forms. ru.nlresearchgate.netacs.org The state of hydration is a critical physical characteristic of the solid form of the drug, and the transition between these states involves significant changes in the crystal structure. ru.nlresearchgate.net The dihydrate form can be converted to the anhydrate form through dehydration, for example, by heating at 140°C under a vacuum in the presence of a drying agent. ru.nl

The process of dehydration has a profound and unusual effect on the crystal lattice of Naloxone HCl. ru.nlresearchgate.netacs.org Unlike many pharmaceutical compounds that contract upon water loss, the dehydration of Naloxone HCl Dihydrate results in an expansion of the unit cell volume. ru.nlresearchgate.net This phenomenon indicates a significant rearrangement of the molecular packing within the crystal structure as the water molecules are removed. ru.nl Both the dihydrate and the resulting anhydrate form crystallize in the same orthorhombic space group (P2₁2₁2₁), meaning the fundamental crystal symmetry is not broken during the transition. ru.nlresearchgate.netacs.org

While these studies provide a detailed understanding of the physical transformations related to the hydration state, they focus primarily on the physical stability and crystallographic changes rather than the comparative chemical stability. The available research thoroughly describes the structural consequences of water removal from the crystal lattice but does not provide specific data comparing the degradation rates or impurity profiles of the Naloxone HCl Dihydrate versus its anhydrate counterpart under various stress conditions. ru.nlresearchgate.netacs.org The fundamental differences in the hydrogen-bonding patterns between the two forms are considered key to their distinct physical behaviors. ru.nl

Analytical Methodologies for Characterization and Quantification of Naloxone Hcl Dihydrate

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in the analysis of Naloxone (B1662785) HCl Dihydrate, offering high-resolution separation from related substances and formulation excipients.

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely used and robust method for the routine analysis and quality control of Naloxone HCl Dihydrate. Reversed-phase HPLC (RP-HPLC) is the most common approach, utilizing a nonpolar stationary phase and a polar mobile phase.

Several studies have developed and validated RP-HPLC methods for the simultaneous determination of naloxone in combination with other active pharmaceutical ingredients, such as buprenorphine. nih.gov A typical method involves a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., potassium phosphate) and an organic modifier like acetonitrile (B52724). nih.gov The pH of the mobile phase is a critical parameter to control the retention and peak shape of the analytes. Detection is commonly performed at a wavelength where naloxone exhibits significant UV absorbance, often around 210 nm or 230 nm. nih.govjapsonline.com

Method validation according to International Council for Harmonisation (ICH) guidelines has demonstrated the linearity, accuracy, precision, and specificity of these HPLC-UV methods. nih.gov For instance, one validated method reported a linear relationship (r > 0.996) over a concentration range of 0.1–100 µg/mL for naloxone hydrochloride dihydrate. nih.gov The retention time for naloxone in such methods is typically short, often under 5 minutes, allowing for rapid analysis. nih.gov

ParameterCondition 1Condition 2
ColumnPerfectsil Target ODS3 C18 (150 mm x 4.6 mm, 5 µm) nih.govPhenomenex Luna C18(2) (250 x 4.6 mm, 5 µm) japsonline.com
Mobile Phase10 mmol L⁻¹ potassium phosphate (B84403) buffer (pH 6.0) and acetonitrile (17:83, v/v) nih.govA: 0.1% Trifluoroacetic acid in water; B: 0.1% Trifluoroacetic acid in Acetonitrile japsonline.com
Flow Rate1.0 mL/min nih.gov1.5 mL/min japsonline.com
Detection Wavelength210 nm nih.gov230 nm japsonline.com
Retention Time~2.4 min nih.govNot specified
Linearity Range0.1–100 µg/mL nih.govNot specified
Table 1: Representative HPLC-UV Method Parameters for Naloxone Analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for the quantification of Naloxone HCl Dihydrate in complex biological matrices such as plasma and whole blood. researchgate.netnih.gov This technique is essential for pharmacokinetic and bioequivalence studies where very low concentrations of the drug and its metabolites need to be measured.

The method typically involves protein precipitation to extract the analytes from the biological sample, followed by separation on a C18 column. researchgate.netnih.gov The analytes are then ionized, commonly using an electrospray ionization (ESI) source in positive ion mode, and detected by a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. nih.gov MRM provides high specificity by monitoring a specific precursor ion to product ion transition for naloxone and its internal standard.

Validated LC-MS/MS methods have demonstrated high sensitivity, with lower limits of quantification (LLOQ) in the sub-ng/mL range. nih.gov For example, a method for the simultaneous determination of naloxone and its metabolites in mouse plasma reported an LLOQ of 0.200 ng/mL for naloxone. nih.gov

ParameterCondition
ColumnAquasil C18 (50 mm × 2.1 mm, 5 µm) nih.gov
Mobile PhaseGradient elution with aqueous ammonium (B1175870) formate (B1220265) and methanol (B129727) researchgate.net
Ionization ModeElectrospray Ionization (ESI), Positive nih.gov
Detection ModeMultiple Reaction Monitoring (MRM) nih.gov
Sample PreparationProtein Precipitation with acetonitrile researchgate.netnih.gov
Linearity Range (in plasma)0.200 to 100 ng/mL nih.gov
Lower Limit of Quantification (LLOQ)0.200 ng/mL nih.gov
Table 2: Typical LC-MS/MS Method Parameters for Naloxone Quantification in Biological Fluids.

Gas-Liquid Chromatography (GLC), particularly when coupled with a sensitive detector like an electron-capture detector (ECD), can be employed for the trace analysis of naloxone. Due to the low volatility of naloxone, derivatization is necessary to convert it into a more volatile compound suitable for gas chromatography.

One approach involves the formation of perfluoroalkyl ester derivatives. nih.gov Naloxone can be derivatized using reagents such as heptafluorobutyric anhydride (B1165640) (HFBA) or pentafluoropropionic anhydride (PFPA). nih.gov The resulting triesters are highly electronegative, making them amenable to sensitive detection by ECD. This method allows for the quantification of naloxone at the nanogram level. nih.gov Each compound can serve as an internal standard for the determination of the other when analyzing naloxone and naltrexone (B1662487) together. nih.gov

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method primarily used for the identification of Naloxone HCl Dihydrate. It is an official identification test in pharmacopoeias such as the European Pharmacopoeia. drugfuture.com

The method involves spotting a solution of the substance onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then placed in a developing chamber containing a suitable mobile phase. The mobile phase moves up the plate by capillary action, and the components of the sample separate based on their differential partitioning between the stationary and mobile phases.

For Naloxone HCl Dihydrate, a common system uses a TLC silica gel G plate as the stationary phase. drugfuture.com A reference solution of naloxone hydrochloride is spotted alongside the test solution. After development, the plate is dried, and the spots are visualized, for example, by spraying with a freshly prepared solution of potassium ferricyanide (B76249) in ferric chloride solution. drugfuture.com The principal spot in the chromatogram of the test solution should correspond in position, color, and size to the principal spot in the chromatogram of the reference solution. drugfuture.com

ParameterEuropean Pharmacopoeia Method drugfuture.com
Stationary PhaseTLC silica gel G plate
Mobile PhaseMix 5 volumes of methanol and 95 volumes of the upper layer from a mixture of 60 mL of dilute ammonia (B1221849) R2 and 100 mL of butanol.
Application Volume5 µL
DevelopmentOver 2/3 of the plate
DetectionSpray with a freshly prepared 5 g/L solution of potassium ferricyanide R in ferric chloride solution R1.
Table 3: Thin Layer Chromatography Parameters for Identification of Naloxone HCl Dihydrate.

Spectroscopic Methods for Qualitative and Quantitative Analysis

Spectroscopic techniques are valuable for both the identification and quantification of Naloxone HCl Dihydrate, relying on the interaction of the molecule with electromagnetic radiation.

Ultraviolet-Visible (UV-Vis) spectrophotometry is a straightforward and accessible method for the quantitative analysis of Naloxone HCl Dihydrate in bulk and pharmaceutical dosage forms. The method is based on the principle that naloxone absorbs light in the UV region of the electromagnetic spectrum.

According to Beer-Lambert's law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. For quantitative analysis, a solution of naloxone is prepared in a suitable solvent, and its absorbance is measured at the wavelength of maximum absorption (λmax). The λmax for naloxone hydrochloride is typically observed around 280 nm. A calibration curve is constructed by plotting absorbance versus concentration for a series of standard solutions, and the concentration of the unknown sample is determined from this curve. This method has been validated for the assay of naloxone in microparticles, demonstrating its utility for drug loading and release studies. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For Naloxone HCl Dihydrate, the IR spectrum provides a unique fingerprint, with characteristic absorption bands corresponding to its distinct structural features. Analysis of the spectrum, often obtained using Attenuated Total Reflectance (ATR) or Fourier-Transform Infrared (FTIR) techniques, allows for the confirmation of its chemical identity. nih.govspectrabase.comspectrumchemical.com

The complex structure of naloxone includes several key functional groups, each associated with specific vibrational frequencies in the IR spectrum. These include the hydroxyl (-OH), ketone (C=O), alkene (C=C and =C-H), tertiary amine (-N-), and aromatic ether (Ar-O-C) groups. libretexts.orgopenstax.org The presence of the hydrochloride salt and water of hydration also influences the spectrum, particularly in the broad O-H and N-H stretching regions.

Key absorption bands in the IR spectrum of Naloxone HCl Dihydrate can be assigned to specific molecular vibrations. The broad band typically observed in the 3600-3200 cm⁻¹ region is characteristic of O-H stretching vibrations from the phenolic hydroxyl group, the tertiary alcohol, and the water molecules of hydration. libretexts.org The stretching vibration for the ketone carbonyl group (C=O) is expected to produce a strong, sharp absorption band around 1730-1715 cm⁻¹. openstax.orglibretexts.org Absorptions corresponding to the allyl group include the vinylic =C-H stretch above 3000 cm⁻¹ and the C=C stretching vibration around 1650 cm⁻¹. libretexts.orgopenstax.org Aromatic C-C in-ring stretching vibrations typically appear in the 1600-1585 cm⁻¹ region. libretexts.org

Table 1: Characteristic IR Absorption Bands for Naloxone HCl Dihydrate Functional Groups

Functional Group Type of Vibration Approximate Wavenumber (cm⁻¹)
Hydroxyl (-OH) & Water (H₂O) O-H Stretch 3600 - 3200 (Broad)
Alkene (=C-H) C-H Stretch 3100 - 3020
Alkane (C-H) C-H Stretch 2960 - 2850
Ketone (C=O) C=O Stretch ~1715
Alkene (C=C) C=C Stretch ~1650
Aromatic Ring C-C Stretch (in-ring) 1600 - 1585
Ether (C-O) C-O Stretch 1320 - 1210

Near-Infrared (NIR) Spectroscopy

Near-Infrared (NIR) spectroscopy is a rapid and non-destructive analytical technique that measures the absorption of light in the NIR electromagnetic region (approximately 700 to 2500 nm or 14000 to 4000 cm⁻¹). nih.gov This method is particularly useful for the analysis of solid and liquid pharmaceutical samples, often requiring no sample preparation. ijpsjournal.comkcl.ac.uk For Naloxone HCl Dihydrate, NIR spectroscopy, coupled with chemometric methods like Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression, serves as a valuable tool for both qualitative and quantitative analysis. nih.govrsc.org

The NIR spectrum consists of broad overtone and combination bands of fundamental vibrations found in the mid-infrared region, such as C-H, N-H, and O-H bonds. kcl.ac.uk While these bands are less specific than their mid-IR counterparts, they can provide detailed chemical and physical information. Portable NIR instruments have been developed that allow for rapid, on-site identification and screening of pharmaceutical substances, including controlled drugs. kcl.ac.ukviavisolutions.com The application of NIR for Naloxone HCl Dihydrate would likely focus on the quantitative determination of the active pharmaceutical ingredient (API) in final dosage forms or the identification and confirmation of raw materials. ijpsjournal.com The technique's ability to analyze samples through plastic or glass containers is an added advantage for screening purposes. kcl.ac.uk

Spectrofluorometry

Spectrofluorometry is a highly sensitive analytical technique that measures the fluorescence emitted from a sample after it has absorbed light. Molecules that fluoresce, like naloxone, have a characteristic excitation spectrum (the wavelengths of light the molecule absorbs) and an emission spectrum (the wavelengths of light the molecule emits). The intensity of the emitted light is typically proportional to the concentration of the analyte, making this a quantitative method.

Various analytical methods, including spectrofluorometry, have been utilized for the estimation of Naloxone HCl in pharmaceutical samples. ijpsjournal.com The native fluorescence of the naloxone molecule is attributed to its phenolic ring system. The method would involve exciting the sample at its maximum excitation wavelength (λex) and measuring the emitted fluorescence at its maximum emission wavelength (λem). This technique offers high sensitivity and selectivity, as few molecules in a given matrix typically fluoresce under the same conditions.

Validation Parameters for Analytical Methods

The validation of analytical methods is crucial to ensure they are suitable for their intended purpose. For the quantification of Naloxone HCl Dihydrate, methods such as High-Performance Liquid Chromatography (HPLC) are rigorously validated according to guidelines from the International Conference on Harmonisation (ICH). nih.govlupinepublishers.com Key validation parameters include linearity, accuracy, precision, and specificity. researchgate.net

Linearity and Calibration Curve Establishment

Linearity demonstrates the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte. This is established by analyzing a series of standard solutions of Naloxone HCl Dihydrate at different known concentrations. The results are used to construct a calibration curve by plotting the instrument response against the concentration. nih.gov The relationship is typically evaluated by the correlation coefficient (r) or the coefficient of determination (r²), with values close to 1.000 indicating a high degree of linearity. nih.gov

Several studies have established the linearity of HPLC methods for Naloxone HCl Dihydrate over various concentration ranges.

Table 2: Examples of Linearity Parameters for Naloxone HCl Dihydrate Quantification

Method Linearity Range (µg/mL) Correlation Coefficient (r) Reference
RP-HPLC 0.1 - 100 > 0.996 nih.gov
RP-HPLC 40 - 140 Not Specified researchgate.net
RP-HPLC 5 - 30 Not Specified lupinepublishers.com
Derivative Spectrophotometry 5 - 20 Not Specified nih.gov

Accuracy and Precision Determinations

Accuracy refers to the closeness of the measured value to the true or accepted value. It is often determined through recovery studies by adding a known amount of pure Naloxone HCl Dihydrate standard to a sample matrix (e.g., a placebo formulation) and calculating the percentage of the analyte recovered by the method. researchgate.net High recovery percentages indicate a high degree of accuracy.

Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (%RSD). Precision is evaluated at different levels:

Repeatability (Intra-day precision): Assesses precision over a short time interval with the same analyst and equipment. lupinepublishers.com

Intermediate Precision (Inter-day precision): Evaluates variations within the same laboratory, but on different days, with different analysts, or different equipment. nih.gov

Validation studies for Naloxone HCl Dihydrate consistently report high accuracy and precision, with %RSD values typically below 2%, indicating the reliability of the methods. lupinepublishers.com

Table 3: Accuracy and Precision Data for Naloxone HCl Dihydrate Analytical Methods

Parameter Finding Reference
Accuracy (Recovery) > 96% nih.gov
Accuracy (Recovery) 100.42% researchgate.net
Accuracy (Recovery) 100.76 ± 1.18% nih.gov
Precision (%RSD) < 2% lupinepublishers.com
Precision (Within-day %RSD) < 2.5% nih.gov
Precision (Between-day %RSD) < 2.5% nih.gov

Specificity and Selectivity

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components (e.g., tablet excipients). nih.govSelectivity refers to the ability to differentiate and quantify the analyte from other substances in the sample.

For methods analyzing Naloxone HCl Dihydrate, specificity is demonstrated by showing that there is no interference from tablet excipients or other active ingredients in a combination product at the retention time of naloxone in chromatographic methods. nih.govresearchgate.netnih.gov This is often confirmed by comparing the chromatograms of the drug substance, a placebo mixture, and the final formulation.

Furthermore, forced degradation studies are conducted to prove the stability-indicating nature of a method. The drug substance is exposed to stress conditions such as acid, base, oxidation, heat, and light. lupinepublishers.com The method is considered specific if it can resolve the naloxone peak from the peaks of any degradation products formed, ensuring that the quantification is not affected by the presence of these related substances. lupinepublishers.com

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are fundamental parameters in the validation of analytical procedures, indicating the sensitivity of the method. juniperpublishers.com The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. nih.gov The LOQ represents the lowest concentration of the analyte that can be determined with acceptable precision and accuracy. juniperpublishers.comnih.gov

For Naloxone HCl Dihydrate, various analytical techniques, predominantly High-Performance Liquid Chromatography (HPLC), have been validated with established LOD and LOQ values. These values are crucial for determining trace amounts of the compound, such as in impurity testing or dissolution studies. The determination of these limits is often based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve. juniperpublishers.com

Several studies have reported specific LOD and LOQ values for Naloxone analysis. For instance, a Reverse Phase HPLC (RP-HPLC) method developed for the simultaneous estimation of Naloxone Hydrochloride and Buprenorphine Hydrochloride found the LOD and LOQ for Naloxone to be 0.08 µg/mL and 0.26 µg/mL, respectively. humanjournals.comlupinepublishers.comresearchgate.net Another stability-indicating HPLC method for pentazocine (B1679294) and naloxone reported an LOD of 0.0073 μg/ml and an LOQ of 0.0243 μg/ml for naloxone. innovareacademics.in A highly sensitive chemiluminescence detection method using gold nanoparticles reported a detection limit of 1.6×10⁻¹¹ mol L⁻¹ and a quantification limit of 1.0×10⁻⁹ mol L⁻¹. nih.gov

The following table summarizes the LOD and LOQ values for Naloxone HCl Dihydrate from different analytical methodologies.

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)
RP-HPLC0.08 µg/mL0.26 µg/mL
Stability-Indicating HPLC0.0073 µg/mL0.0243 µg/mL
Chemiluminescence1.6×10⁻¹¹ mol L⁻¹1.0×10⁻⁹ mol L⁻¹

Robustness of Analytical Procedures

Robustness is a measure of an analytical procedure's capacity to remain unaffected by small, deliberate variations in method parameters. chromatographyonline.com It provides an indication of the method's reliability during normal usage and is a critical component of method validation, often evaluated during the optimization phase. chromatographyonline.com Testing for robustness involves assessing the influence of various factors on the analytical results to ensure the method's dependability when transferred between different laboratories, instruments, or analysts. chromatographyonline.comscirp.org

For HPLC methods used in the analysis of Naloxone HCl Dihydrate, robustness is typically evaluated by intentionally altering parameters such as:

The pH of the mobile phase buffer solution. scirp.org

The composition of the mobile phase (e.g., the ratio of organic solvent to buffer). lupinepublishers.comscirp.org

The flow rate of the mobile phase. lupinepublishers.comscirp.org

The column oven temperature. lupinepublishers.comscirp.org

The make or batch of the chromatographic column. scirp.org

In one study validating an RP-HPLC method for Naloxone and Buprenorphine, robustness was assessed by making small variations in column oven temperature (±5°C), flow rate (±10%), and buffer composition (±5%). lupinepublishers.com The system suitability was evaluated under each condition, and the results were compared, with the percentage Relative Standard Deviation (%RSD) of all validation parameters being less than 2%, indicating a high degree of accuracy and precision. lupinepublishers.com The results of these tests demonstrate the method's suitability for routine use in quality control.

The table below illustrates typical parameters varied during robustness testing of an HPLC method for Naloxone analysis.

Parameter VariedVariationObserved Effect
Flow Rate± 10%System suitability parameters remain within acceptable limits.
Column Temperature± 5°CMinor shifts in retention time; resolution remains acceptable.
Mobile Phase Composition± 5%System suitability parameters remain within acceptable limits.

Application of Analytical Methods in Stability-Indicating Assays

A stability-indicating analytical method is a validated quantitative procedure that can accurately and specifically detect changes in the chemical, physical, or microbiological properties of a drug substance over time. nih.gov The core function of such a method is to separate the intact active pharmaceutical ingredient (API) from its potential degradation products, allowing for an accurate assessment of the drug's stability. humanjournals.comlupinepublishers.com These methods are essential in pharmaceutical development and quality control, as mandated by guidelines from the International Conference on Harmonisation (ICH). humanjournals.comlupinepublishers.com

Analytical methods for Naloxone HCl Dihydrate, particularly RP-HPLC, are widely employed in stability-indicating assays. humanjournals.comlupinepublishers.com To validate a method as stability-indicating, the drug is subjected to forced degradation (stress testing) under various conditions to generate potential degradation products. lupinepublishers.com Common stress conditions include exposure to:

Acidic conditions (e.g., hydrochloric acid) humanjournals.comlupinepublishers.com

Alkaline conditions (e.g., sodium hydroxide) humanjournals.comlupinepublishers.com

Oxidative conditions (e.g., hydrogen peroxide) humanjournals.comlupinepublishers.com

Thermal stress (e.g., heating in an oven) humanjournals.comlupinepublishers.com

Photolytic stress (e.g., exposure to UV light) humanjournals.comlupinepublishers.com

The stressed samples are then analyzed using the proposed method. The method is considered stability-indicating if it can resolve the peak of Naloxone from the peaks of any formed degradation products. innovareacademics.in Studies on Naloxone HCl Dihydrate have shown that while the compound is highly stable under acidic, oxidative, thermal, and photolytic conditions, some changes can be observed under alkaline conditions. humanjournals.comlupinepublishers.comlupinepublishers.com The successful separation of the parent drug from its degradants confirms the method's specificity and its suitability for stability studies of pharmaceutical formulations containing Naloxone. humanjournals.comlupinepublishers.com

The following table summarizes the outcomes of forced degradation studies on Naloxone HCl Dihydrate.

Stress ConditionReagent/ConditionResultMethod Specificity
Acid HydrolysisHydrochloric AcidHighly StableNo significant degradation peaks observed.
Base HydrolysisSodium HydroxideShift in retention time observedMethod resolved the main peak from minor degradants.
OxidationHydrogen PeroxideHighly StableNo significant degradation peaks observed.
Thermal DegradationHeat (e.g., 105°C)Highly StableNo significant degradation peaks observed.
Photolytic DegradationUV Light ExposureHighly StableNo significant degradation peaks observed.

Formulation Research and Excipient Compatibility of Naloxone Hcl Dihydrate

Compatibility Studies with Pharmaceutical Excipients

Preformulation studies are fundamental to developing stable and effective dosage forms. For Naloxone (B1662785) HCl Dihydrate, this involves comprehensive compatibility testing with a wide range of pharmaceutical excipients. These studies are essential to identify any potential physical or chemical interactions that could compromise the stability, bioavailability, and safety of the final product.

Methodology for Compatibility Screening:

A common approach for assessing drug-excipient compatibility involves blending the active pharmaceutical ingredient (API) with individual excipients, often in a 1:1 ratio, and subjecting the mixture to accelerated stability conditions, such as elevated temperature and humidity. nih.govbohrium.com Analytical techniques like Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR) are then employed to detect any interactions. researchgate.netamazonaws.comsaapjournals.org

Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between the sample and a reference as a function of temperature. Changes in the thermogram of the API in the presence of an excipient, such as the appearance of new peaks, disappearance of existing peaks, or shifts in peak positions, can indicate a physical or chemical interaction. sjf.edu

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation. Alterations in the characteristic absorption bands of Naloxone HCl Dihydrate when mixed with an excipient can signify a chemical interaction. researchgate.net

Commonly Used Excipients:

Pharmaceutical formulations typically include a variety of excipients to aid in the manufacturing process and to ensure the desired performance of the dosage form. For solid dosage forms, these can include:

Diluents: Lactose (B1674315), microcrystalline cellulose, starch. google.com

Disintegrants: Starch, sodium starch glycolate. google.com

Binders: Povidone, hydroxypropyl methylcellulose.

Lubricants: Magnesium stearate.

Glidants: Colloidal silicon dioxide.

While specific, comprehensive public data on the compatibility of Naloxone HCl Dihydrate with a wide array of individual excipients is limited, the successful formulation of various approved products indicates its compatibility with a range of standard pharmaceutical excipients. For instance, in a patented immediate-release formulation of oxycodone and naloxone, a combination of lactose and starch (Starlac®) was used as a filler and disintegrant. google.com

Interactive Data Table: Illustrative Excipient Compatibility Study Design for Naloxone HCl Dihydrate

Below is an interactive table illustrating the typical design of a drug-excipient compatibility study. The results presented are hypothetical and for illustrative purposes only, as comprehensive public data is not available.

Excipient CategoryExcipient ExampleRatio (Drug:Excipient)Test ConditionDSC ObservationFTIR ObservationCompatibility
DiluentLactose Monohydrate1:140°C/75% RHNo significant changeNo new peaksCompatible
DiluentMicrocrystalline Cellulose1:140°C/75% RHBroadening of drug peakMinor peak shiftsFurther investigation needed
DisintegrantCroscarmellose Sodium1:540°C/75% RHNo significant changeNo new peaksCompatible
LubricantMagnesium Stearate20:140°C/75% RHLowering of drug melting pointNo new peaksCompatible
BinderPovidone K301:140°C/75% RHNo significant changeNo new peaksCompatible

Design of Combination Products Involving Naloxone HCl Dihydrate

Naloxone HCl Dihydrate is a key component in several combination drug products, where its pharmacological properties are leveraged to either deter parenteral abuse of opioids or to mitigate their peripheral side effects.

The combination of buprenorphine, a partial opioid agonist, and naloxone, an opioid antagonist, is a cornerstone of medication-assisted treatment for opioid use disorder. nih.gov The primary rationale for including naloxone in these formulations is to deter the intravenous or intranasal abuse of buprenorphine. nih.govpsychopharmacologyinstitute.com

Formulation Design and Mechanism of Action:

These combination products are typically formulated as sublingual tablets or films. nih.gov The most common ratio of buprenorphine to naloxone is 4:1. nih.govnih.gov The abuse-deterrent mechanism relies on the differing bioavailabilities of the two active ingredients depending on the route of administration.

Sublingual Administration: When taken as directed, buprenorphine is well-absorbed through the sublingual mucosa, while naloxone has very poor sublingual bioavailability. nih.gov This allows the therapeutic effects of buprenorphine to manifest without significant interference from naloxone.

Parenteral Abuse: If the tablet or film is crushed and injected, both buprenorphine and naloxone become fully bioavailable. nih.govpsychopharmacologyinstitute.com In an individual with opioid dependence, the antagonistic effects of naloxone will precipitate an acute and unpleasant withdrawal syndrome, thereby discouraging this route of abuse. nih.govahdbonline.comdovepress.com

Research Findings:

Numerous in-vitro and clinical studies have demonstrated the effectiveness of this formulation strategy. Studies in opioid-dependent individuals have shown that intravenous administration of the buprenorphine/naloxone combination precipitates withdrawal symptoms. ahdbonline.comdovepress.com The sublingual film formulation was developed to be more difficult to crush for intranasal abuse and dissolves more rapidly than the tablet form. ahdbonline.commedscape.com

Opioid-induced bowel dysfunction (OIBD), particularly constipation, is a common and often debilitating side effect of chronic opioid therapy. nih.govdovepress.com A fixed-dose combination of prolonged-release (PR) oxycodone and PR naloxone has been developed to provide effective analgesia while mitigating OIBD. nih.govdovepress.com

Formulation Design and Mechanism of Action:

These formulations are designed as prolonged-release tablets, typically with a 2:1 ratio of oxycodone to naloxone. wjgnet.com The key to this formulation is the localized action of naloxone in the gastrointestinal tract.

Oral Administration: When administered orally, both oxycodone and naloxone are released over an extended period. Oxycodone is absorbed systemically to provide analgesia. nih.gov Naloxone, however, has very low systemic bioavailability (less than 3%) due to extensive first-pass metabolism in the liver. dovepress.com

Local Antagonism: The unabsorbed naloxone remains in the gastrointestinal tract, where it acts as a competitive antagonist at the peripheral opioid receptors. nih.gov This counteracts the constipating effects of oxycodone in the gut without compromising its central analgesic effects. dovepress.com

Research Findings:

Clinical trials have consistently shown that the prolonged-release oxycodone/naloxone combination provides analgesic efficacy comparable to oxycodone alone, but with significantly improved bowel function. nih.govdovepress.comdovepress.comsemanticscholar.org Patients treated with this combination have reported a reduction in constipation and a decreased need for laxatives. dovepress.com The formulation's design, which controls the release of both drugs, is crucial for maintaining this balance between central analgesia and peripheral antagonism. pharmtech.comcontractpharma.com

Physicochemical Stability in Aqueous and Non-Aqueous Formulations

The stability of Naloxone HCl Dihydrate is a critical factor in the development of reliable and effective pharmaceutical products. Its stability is influenced by various factors, including the nature of the solvent system (aqueous vs. non-aqueous), pH, temperature, and exposure to light.

Stability in Aqueous Formulations:

Naloxone hydrochloride has been reported to be physically and chemically stable in aqueous solutions under certain conditions. researchgate.net However, it is susceptible to degradation, particularly when exposed to light and certain pH conditions.

Effect of pH: Studies have shown that the stability of naloxone is pH-dependent. Formulations with a pH below 5.0 have been found to be more stable. nih.gov Acidic conditions (e.g., 1 N HCl) can lead to the formation of degradation products. japsonline.com

Effect of Light: Naloxone is known to be light-sensitive. researchgate.net Exposure to sunlight can cause significant degradation, with one study reporting up to a 15.08% loss after 192 hours at room temperature. researchgate.net Artificial light also contributes to degradation, though to a lesser extent. researchgate.net

Effect of Temperature: Elevated temperatures can accelerate the degradation of naloxone in aqueous solutions. resilient.bio

Degradation Pathways:

Forced degradation studies have been conducted to identify the potential degradation products of naloxone. japsonline.comwhiterose.ac.uk These studies involve exposing the drug to stress conditions such as acid, base, oxidation, and heat. The identified degradation products are often related to oxidation. whiterose.ac.uk For instance, impurities can form during the storage of sublingual films containing naloxone. whiterose.ac.uk

Stability in Non-Aqueous Formulations:

To overcome the challenges associated with the stability of naloxone in aqueous solutions, non-aqueous formulations have been explored. For example, a stable sublingual film of buprenorphine and naloxone has been developed using a non-aqueous solvent, which demonstrated stability for at least 6 months at 40°C/75% RH. google.com

Interactive Data Table: Illustrative Stability Data for Naloxone HCl in Aqueous Solution

The following table provides illustrative data on the stability of Naloxone HCl in an aqueous solution under different stress conditions. This data is based on findings from various studies and is intended to be representative.

Stress ConditionDurationTemperature% Naloxone HCl RemainingKey Degradation Products
0.1 N HCl7 days60°C92.5%Impurity-1, Impurity-2
0.1 N NaOH2 hours60°C95.8%Not specified
3% H2O2 (Oxidation)1 hour60°C96.2%Not specified
Thermal6 hours105°C98.1%Not specified
Photolytic (Sunlight)192 hoursRoom Temperature84.9%Unspecified degradants

Advanced Research Directions and Theoretical Applications of Naloxone Hcl Dihydrate

Design and Synthesis of Prodrugs and Pro-Moieties

To overcome the limitations of naloxone's short duration of action, researchers are actively designing and synthesizing prodrugs. A prodrug is an inactive or less active derivative of a parent drug that undergoes conversion within the body to release the active compound. This approach aims to create long-acting formulations for extended protection against opioid overdose.

One innovative strategy involves the development of a naloxone (B1662785) prodrug depot that can be administered subcutaneously. mdpi.com This system is designed for extended release of naloxone, potentially offering protection over several days from a single dose. mdpi.com The synthesis of these prodrugs often involves creating ester moieties, such as alkyl esters or PABA (para-aminobenzoic acid) aryl esters, conjugated to naloxone. mdpi.comnih.gov For instance, depot formulations containing a naloxone prodrug have been designed to release the active antidote in response to hypoxic conditions in the blood caused by a morphine overdose. acs.org Preclinical studies in animal models have demonstrated that these prodrug formulations can both prevent and reverse severe respiratory depression induced by opioids. acs.org

The synthesis process for creating these prodrugs can be complex, starting from naloxone hydrochloride dihydrate which is converted to its free base form before conjugation. ru.nlsmolecule.com The goal is to modify the pharmacokinetic profile of naloxone, ensuring a steady and prolonged release that can counteract the effects of long-acting synthetic opioids. mdpi.com

Computational Modeling and Simulation in Solid-State Pharmacy

Computational modeling and simulation are powerful tools in solid-state pharmacy for predicting and understanding the properties of crystalline materials like Naloxone HCl Dihydrate. These methods provide insights into the crystal structure, stability, and behavior of the compound at a molecular level.

The crystal structure of Naloxone Hydrochloride Dihydrate has been determined to be orthorhombic, belonging to the space group P212121. nih.govlibretexts.org This structural information forms the foundation for various computational analyses.

Table 1: Crystallographic Data for Naloxone HCl Dihydrate and Related Forms
CompoundCrystal SystemSpace GroupReference
Naloxone HCl DihydrateOrthorhombicP212121 nih.gov
Naloxone HCl AnhydrateOrthorhombicP212121 nih.govkhanacademy.org
Naloxone Free Base MonohydrateOrthorhombicP212121 nih.gov
Naloxone Free Base AnhydrateMonoclinicP21 nih.gov

Lattice Energy Calculations for Hydrate (B1144303) Stoichiometries

Lattice energy is a fundamental property that quantifies the stability of a crystal lattice. nottingham.ac.ukrowan.edu It represents the energy required to separate one mole of a solid ionic compound into its gaseous ions. nottingham.ac.ukrowan.edu For Naloxone HCl Dihydrate, calculating the lattice energy can provide insights into the stability of the dihydrate form compared to its anhydrous or other solvated forms.

Molecular Dynamics Simulations of Compound Behavior

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. mdpi.comkinampark.com These simulations can provide a detailed picture of the dynamic behavior of Naloxone HCl Dihydrate in its crystal lattice and in solution.

For solid-state simulations, MD can be used to investigate the vibrational modes of the crystal lattice, the diffusion of water molecules within the hydrate structure, and the mechanisms of phase transitions, such as dehydration. researchgate.net By simulating the behavior of the molecule at different temperatures and humidity levels, researchers can gain a deeper understanding of its stability and degradation pathways. researchgate.net Investigations into the solvate forms of naloxone using solid-state NMR have been complemented by simulations to provide further structural insights. researchgate.net

In a broader context, MD simulations are instrumental in drug discovery for understanding drug-receptor interactions. kinampark.com While not specific to the solid-state form, these simulations can model the binding of naloxone to opioid receptors, elucidating the molecular interactions responsible for its antagonist activity. kinampark.com

Structure-Activity Relationship (SAR) Studies of Naloxone Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For naloxone, SAR studies focus on identifying which parts of the molecule are essential for its opioid receptor antagonism and how modifications to its structure can alter its potency and efficacy.

Key findings from SAR studies on naloxone and related compounds include:

The N-allyl group at position 17 is a critical determinant of its antagonist activity. Replacing this group with a methyl or ethyl group generally results in agonist activity.

The hydroxyl group at position 14 is thought to enhance binding to opioid receptors.

Modifications at the C-6 position can influence the compound's antagonist properties. For example, 6-methylene substitution has been shown to increase the antagonistic activity of naloxone. Conversely, substitutions with 3-acetate or 3-nicotinate have been found to decrease its potency.

These studies provide a framework for the rational design of new opioid receptor modulators with tailored pharmacological profiles, such as bifunctional ligands that may act as both a mu-opioid receptor (MOR) agonist and a delta-opioid receptor (DOR) antagonist.

Exploration of Novel Crystalline Forms and Co-Crystals

The solid-state form of an active pharmaceutical ingredient (API) can significantly impact its physical properties, including solubility, stability, and bioavailability. Research into novel crystalline forms (polymorphs) and co-crystals of naloxone is an active area of investigation.

Different crystalline forms of naloxone hydrochloride have been identified, including the dihydrate and anhydrous forms. nih.govkhanacademy.org The dehydration of Naloxone HCl Dihydrate has been shown to result in an expansion of the unit cell, a behavior that differs from the structurally related naltrexone (B1662487) hydrochloride. researchgate.net A novel anhydrous crystalline T form of naloxone hydrochloride has also been described.

Co-crystals are multi-component crystals in which the API and a co-former are held together by non-covalent interactions. The formation of co-crystals can be a strategy to improve the physicochemical properties of a drug. Several co-crystals of naloxone have been developed, including:

Naloxone isonicotinamide (B137802) co-crystal researchgate.net

Naloxone hydrochloride piperazine (B1678402) co-crystal researchgate.net

These novel solid forms are being explored for various applications, including their potential use in tamper-resistant or abuse-deterrent transdermal patches. researchgate.net

Table 2: Investigated Novel Crystalline and Co-crystal Forms of Naloxone
FormTypePotential ApplicationReference
Anhydrous Crystalline T FormPolymorphImproved stability
Naloxone IsonicotinamideCo-crystalAbuse-deterrent formulations researchgate.net
Naloxone Hydrochloride PiperazineCo-crystalAbuse-deterrent formulations researchgate.net

Investigation of Broader Pharmacological Implications Beyond Acute Antagonism

While naloxone is primarily known for its role as an opioid receptor antagonist in reversing overdoses, ongoing research is exploring its broader pharmacological implications. nih.gov These investigations aim to uncover other potential therapeutic uses and to understand its effects on various biological systems beyond the opioid receptors.

Studies have investigated the role of naloxone in:

Addiction Research: Naloxone is used as a tool in preclinical and clinical studies to investigate the mechanisms of opioid dependence and withdrawal.

Cellular Processes: Research has explored the effects of naloxone on apoptosis (programmed cell death) in human cancer cell lines and on neurogenesis (the formation of new neurons) in cultured rat adult hippocampal progenitors.

Calcium Turnover: In conjunction with calcium salts, naloxone has been proposed to play a role in controlling calcium turnover and the functional activity of endocrine glands through the modulation of opioid receptors and protein kinase C.

Non-Opioid Receptor Interactions: Some research has suggested that naloxone may have effects that are not mediated by classical opioid receptors, although its primary and clinically relevant action is as a competitive opioid antagonist. nih.gov

These areas of research highlight the potential for naloxone and its derivatives to have therapeutic applications beyond their current use in emergency medicine.

Effects on Endogenous Opioid Tone

The endogenous opioid system, comprising opioid peptides (like endorphins, enkephalins, and dynorphins) and their receptors, is integral to maintaining homeostasis in numerous physiological and psychological processes. frontiersin.org By blocking these receptors, Naloxone HCl Dihydrate serves as a powerful pharmacological tool to probe the ongoing, tonic activity of this system. nih.govbohrium.com Studies administering naloxone to subjects without exogenous opioids have revealed the system's role in regulating mood, stress responses, pain perception, and hormonal balance.

Research has shown that blocking endogenous opioid neurotransmission with naloxone can influence emotional states. For instance, some studies have found a dose-related increase in tension and anxiety following naloxone administration, suggesting that the endogenous opioid system has tonic, anxiety-reducing properties. nih.gov Furthermore, investigations into fear conditioning have demonstrated that naloxone can enhance the acquisition of fear. nih.gov This effect is thought to occur because naloxone blocks the conditioned hypoalgesia (a reduced pain response) that normally develops, leading to more sustained responses to unpleasant stimuli in brain regions like the amygdala. nih.gov

The endogenous opioid system is also implicated in the regulation of the body's response to stress and hormonal secretion. Administration of naloxone has been shown to cause dose-dependent increases in plasma cortisol and growth hormone levels. nih.gov This suggests that endogenous opioids exert a tonic inhibitory influence on the hypothalamic-pituitary-adrenal (HPA) axis and other neuroendocrine pathways. By observing the effects of its blockade, researchers can better understand the baseline regulatory functions of the body's natural opioids. nih.gov These studies underscore the utility of naloxone as an investigative agent to unmask the subtle, continuous influence of the endogenous opioid system on normal physiological and behavioral regulation.

Ultra-Low Dose Naloxone Research

A paradoxical area of research involves the administration of Naloxone HCl Dihydrate in ultra-low doses (in the picomolar to nanomolar range), which, contrary to its standard antagonist effects, can surprisingly enhance opioid analgesia and mitigate the development of tolerance and dependence. researchgate.netpnas.org This phenomenon challenges the traditional understanding of naloxone's mechanism of action and points to a more complex pharmacology at opioid receptors.

The leading theory behind this effect involves a concept known as G-protein coupling switching at the mu-opioid receptor (MOR). nih.gov Opioids typically produce their analgesic effects by causing the MOR to couple with inhibitory G-proteins (Gi/o). nih.govjove.com However, prolonged or even acute exposure to opioids can also lead to a concomitant, excitatory signaling pathway where the MOR couples with stimulatory G-proteins (Gs). nih.govnih.gov This Gs coupling is believed to counteract the desired analgesic effects and contribute to the development of tolerance, dependence, and opioid-induced hyperalgesia. nih.gov

Research findings indicate that ultra-low-dose naloxone selectively blocks this excitatory Gs coupling without significantly affecting the primary inhibitory Gi/o signaling responsible for analgesia. researchgate.netnih.gov By preventing the Gs coupling switch, ultra-low-dose naloxone effectively unmasks and enhances the inhibitory, pain-relieving pathway. researchgate.net This selective action is thought to be mediated through a high-affinity binding site on the scaffolding protein Filamin A (FLNA), which is involved in MOR signaling, rather than a direct action on the opioid-binding site of the receptor itself. researchgate.netnih.gov

Studies have demonstrated these molecular changes. For example, in models of chronic morphine administration, a significant decrease in MOR-Gi/o coupling is observed alongside the emergence of pronounced MOR-Gs coupling. nih.govresearchgate.net Co-treatment with ultra-low-dose naloxone has been shown to prevent these changes, attenuating the Gs coupling while preserving or even enhancing the Gi/o coupling. nih.govresearchgate.net

Treatment ConditionMOR-Gi/o Coupling EffectMOR-Gs Coupling EffectObserved OutcomeReference
Opioid Agonist (e.g., Morphine) Alone (Chronic)DecreasedIncreased / EmergentTolerance, Dependence nih.gov
Opioid Agonist + Ultra-Low Dose NaloxoneIncreased / Maintained toward baselineAttenuated / BlockedEnhanced Analgesia, Reduced Tolerance researchgate.netnih.govresearchgate.net

These findings present a significant theoretical application for Naloxone HCl Dihydrate, suggesting that it could be used as an adjuvant to opioid therapy. The goal would be to improve analgesic efficacy and prolong the therapeutic window of opioids while minimizing the development of detrimental side effects like tolerance and dependence. researchgate.net

Q & A

Q. What analytical techniques are recommended to confirm the hydrate state of Naloxone HCl dihydrate in pharmaceutical samples?

Answer: Dynamic Vapor Sorption (DVS) is a key method to study hydrate stability. For Naloxone HCl dihydrate (C₁₉H₂₁NO₄·HCl·2H₂O), DVS analysis at 25°C demonstrated a 9.6% mass loss upon drying, aligning with the theoretical loss of two water molecules (36.02 g/mol, ~9.9% of the dihydrate’s molecular weight of 399.87 g/mol) . Complementary techniques include:

  • Thermogravimetric Analysis (TGA): Quantifies mass loss during heating.
  • Karl Fischer Titration: Measures residual water content.
  • X-ray Diffraction (XRD): Confirms crystalline hydrate structure by comparing patterns to known standards .

Q. What pharmacopeial specifications define the quality of Naloxone HCl dihydrate as a reference material?

Answer: Pharmacopeial standards (e.g., USP, Ph. Eur.) require:

  • Purity: ≥98.0% of C₁₉H₂₁NO₄·HCl on a dried basis.
  • Hydration State: Anhydrous or dihydrate forms are acceptable, with the dihydrate molecular weight specified as 399.87 g/mol .
  • Storage: Reference materials should be stored at 2–8°C in sealed containers to prevent hydration/dehydration .

Advanced Research Questions

Q. How do degradation impurities of Naloxone HCl form under accelerated stability conditions, and what structural elucidation methods are employed?

Answer: Under accelerated stress (40°C/75% RH or acidic/thermal conditions), Naloxone HCl degrades into two primary impurities:

  • Impurity I (C₁₉H₂₀NO₅): Likely an oxidative product.
  • Impurity II (C₁₉H₂₂NO₆): Suggests hydroxylation or epoxide formation .
    Methodology:

Stress Testing: Expose the API to 1N HCl at 80°C, followed by neutralization with NaOH to enrich impurities.

Isolation: Use preparative HPLC to separate impurities.

Characterization:

  • HRMS/MS: Identifies molecular ions (e.g., m/z 354.1445 for Impurity I).
  • NMR (¹H/¹³C): Reveals structural modifications at C12, C15, and C17 via chemical shift deviations .

Q. How does the crystalline structure of Naloxone HCl dihydrate influence its stability in formulations?

Answer: The dihydrate form exhibits hygroscopicity-dependent stability:

  • Hydrate-Formation Hysteresis: DVS studies show hysteresis between sorption/desorption phases below 50% RH, indicating irreversible water loss upon drying. This impacts processing (e.g., lyophilization) and storage conditions .
  • Formulation Challenges: Co-formulated drugs (e.g., Suboxone® with buprenorphine HCl) require strict humidity control to prevent hydrate conversion, which alters solubility and bioavailability .

Q. What methodological considerations are critical when analyzing stoichiometry in hydrate loss studies?

Answer: Key steps include:

DVS Protocol:

  • Dry sample under nitrogen at 25°C.
  • Incrementally increase RH from 0% to 90% in 10% steps.

Stoichiometry Calculation:

  • Use mass change data (e.g., 9.6% loss for dihydrate) with the formula:

    Stoichiometry=Mass of H₂O lostMolecular weight of H₂O×Molecular weight of anhydrous APIInitial sample mass\text{Stoichiometry} = \frac{\text{Mass of H₂O lost}}{\text{Molecular weight of H₂O}} \times \frac{\text{Molecular weight of anhydrous API}}{\text{Initial sample mass}}
  • For Naloxone HCl dihydrate, this yields ~1.9 H₂O molecules, confirming dihydrate stoichiometry .

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